molecular formula C27H32N2O5 B13352223 2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl ethyl carbonate

2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl ethyl carbonate

Cat. No.: B13352223
M. Wt: 464.6 g/mol
InChI Key: SMAAYHCEAZONPY-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl ethyl carbonate is an organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of tert-butyl groups, a quinoline moiety, and an ethyl carbonate group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl ethyl carbonate typically involves the reaction of 2,4-di-tert-butyl-5-hydroxyaniline with 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. This reaction is carried out in the presence of suitable solvents and catalysts to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl ethyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the quinoline moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl groups or the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl ethyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl ethyl carbonate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl ethyl carbonate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C27H32N2O5

Molecular Weight

464.6 g/mol

IUPAC Name

[2,4-ditert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl] ethyl carbonate

InChI

InChI=1S/C27H32N2O5/c1-8-33-25(32)34-22-14-21(18(26(2,3)4)13-19(22)27(5,6)7)29-24(31)17-15-28-20-12-10-9-11-16(20)23(17)30/h9-15H,8H2,1-7H3,(H,28,30)(H,29,31)

InChI Key

SMAAYHCEAZONPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C=C(C(=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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